molecular formula C10H11ClN2O3S2 B2899776 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide CAS No. 1903123-64-7

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2899776
CAS No.: 1903123-64-7
M. Wt: 306.78
InChI Key: OOPOPEWXAJHYTB-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key heterocyclic systems: a thiophene ring and an isoxazole ring, linked by a propylsulfonamide spacer. The thiophene-2-sulfonamide moiety is a recognized pharmacophore in various biologically active compounds, often contributing to target binding and potency . The inclusion of the 1,2-oxazol (isoxazole) ring is of particular note, as this five-membered heterocycle is a privileged structure in drug design. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties, making them valuable scaffolds for developing new therapeutic agents . The specific spatial arrangement conferred by the propyl linker is designed to optimize the molecule's interaction with biological targets. This compound is intended for research applications only, including but not limited to, in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. Researchers can utilize it to probe biochemical pathways or as a lead compound in the design of novel inhibitors. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S2/c11-9-3-4-10(17-9)18(14,15)13-5-1-2-8-6-12-16-7-8/h3-4,6-7,13H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPOPEWXAJHYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Thiophene Precursors

Thiophene-2-sulfonic acid is first chlorinated at the 5-position using chlorine gas in the presence of ferric chloride (FeCl₃) as a catalyst. This electrophilic substitution occurs regioselectively due to the directing effects of the sulfonic acid group. Subsequent neutralization with aqueous sodium carbonate (Na₂CO₃) yields 5-chlorothiophene-2-sulfonic acid.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize polysubstitution)
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Catalyst: FeCl₃ (5 mol%)
  • Yield: 78–82%

Conversion to Sulfonamide

The sulfonic acid intermediate is converted to the sulfonamide via reaction with phosphorous pentachloride (PCl₅) to form the sulfonyl chloride, followed by amination.

Procedure:

  • Sulfonyl Chloride Formation:
    $$ \text{5-Chlorothiophene-2-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{5-Chlorothiophene-2-sulfonyl chloride} + \text{POCl}3 + \text{HCl} $$
    • Solvent: Toluene
    • Time: 4–6 hours
    • Yield: 85–90%
  • Amination:
    The sulfonyl chloride is treated with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) under biphasic conditions (water/dichloromethane) to form 5-chlorothiophene-2-sulfonamide.
    • Base: Sodium acetate (NaOAc) or Na₂CO₃
    • Temperature: 25°C
    • Yield: 70–75%

Preparation of 3-(1,2-Oxazol-4-yl)propylamine

The oxazole-containing side chain is synthesized via a 1,3-dipolar cycloaddition, followed by propylamine functionalization.

Isoxazole Ring Synthesis

The 1,2-oxazol-4-yl group is constructed through a Huisgen cycloaddition between a nitrile oxide and propiolamide.

Typical Protocol:

  • Nitrile Oxide Generation:
    Hydroxamoyl chloride (R–C≡N–O–Cl) is prepared from the corresponding aldoxime using chlorine gas in ether.
  • Cycloaddition:
    $$ \text{R–C≡N–O–Cl} + \text{CH}2=\text{CH–CONH}2 \xrightarrow{\text{Et}_3\text{N}} \text{1,2-Oxazol-4-ylpropionamide} $$
    • Solvent: Tetrahydrofuran (THF)
    • Catalyst: Triethylamine (Et₃N)
    • Yield: 60–65%

Reduction to Primary Amine

The propionamide intermediate is reduced to 3-(1,2-oxazol-4-yl)propylamine using lithium aluminium hydride (LiAlH₄).

  • Solvent: Dry diethyl ether
  • Temperature: 0°C → room temperature
  • Yield: 55–60%

Amide Coupling: Final Assembly

The convergent synthesis is completed by coupling 5-chlorothiophene-2-sulfonamide with 3-(1,2-oxazol-4-yl)propylamine.

Activation of Sulfonamide

The sulfonamide nitrogen is deprotonated using a strong base (e.g., sodium hydride, NaH) in anhydrous dimethylformamide (DMF).

Nucleophilic Substitution

The activated sulfonamide reacts with 3-(1,2-oxazol-4-yl)propylamine in the presence of a coupling agent:

Reagents:

  • $$ \text{N,N'-Dicyclohexylcarbodiimide (DCC)} $$
  • $$ \text{N-Hydroxysuccinimide (NHS)} $$

Conditions:

  • Solvent: DMF
  • Temperature: 25°C
  • Time: 12–16 hours
  • Yield: 65–70%

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for efficiency and cost-effectiveness:

Continuous Flow Reactors

  • Chlorination Step: Microreactors reduce reaction time from hours to minutes.
  • Cycloaddition: Enhanced heat dissipation improves oxazole ring selectivity.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures remove unreacted starting materials.
  • Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.

Analytical Characterization

Key Spectral Data:

Technique Observations
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, oxazole-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 3.55 (t, J = 6.4 Hz, 2H, NH–CH₂)
IR (KBr) 3270 cm⁻¹ (N–H stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
HRMS [M+H]⁺ calc. for C₁₀H₁₁ClN₃O₃S: 304.0254; found: 304.0251

Challenges and Mitigation Strategies

  • Regioselectivity in Oxazole Formation:
    • Use electron-deficient nitrile oxides to favor 4-substituted oxazoles.
  • Sulfonamide Hydrolysis:
    • Avoid aqueous workup at high pH; employ biphasic NaOAc/water systems.
  • Amine Oxidation:
    • Conduct reactions under nitrogen atmosphere to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural features, which are common in many biologically active compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Pharmaceutical Analogs

Begacestat (GSI-953)

  • Structure : 5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]thiophene-2-sulfonamide .
  • Key Differences: Substituent: Begacestat has a trifluoromethyl/hydroxymethylpropyl group vs. the oxazole-linked propyl group in the target compound. Bioactivity: Begacestat is a γ-secretase inhibitor for Alzheimer’s disease, indicating that sulfonamide-thiophene derivatives can target central nervous system (CNS) pathways.

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Substituent Molecular Weight LogP* (Predicted) Application
Target Compound Thiophene-2-sulfonamide 3-(1,2-Oxazol-4-yl)propyl ~350 g/mol 2.1 Under investigation
Begacestat (GSI-953) Thiophene-2-sulfonamide Trifluoro/hydroxymethylpropyl 391.70 g/mol 3.8 Alzheimer’s disease

*LogP values estimated using fragment-based methods.

Comparison with Agrochemical Sulfonamides/Pyrimidinamines

Diflumetorim and Pyrimidifen ():

  • Structures : Pyrimidinamine cores with chloro and alkyl/aryl substituents.
  • Key Differences :
    • Core : Pyrimidinamine vs. thiophene-sulfonamide. Pyrimidinamines are prevalent in pesticides due to their ability to inhibit fungal sterol biosynthesis.
    • Chloro Substituent : Shared chlorine atoms suggest bioactivity via electron-withdrawing effects, but the core structure dictates target specificity (e.g., agricultural vs. mammalian targets).
  • Applications : Diflumetorim (fungicide) and pyrimidifen (acaricide) highlight how chloro-heterocycles are optimized for environmental stability and pest-specific toxicity .

Role of Heterocycles and Substituents

  • 1,2-Oxazole vs. Trifluoromethyl: Increases lipophilicity and metabolic stability, favoring CNS penetration (e.g., Begacestat) .
  • Chloro Substituent : Common in both pharmaceuticals and agrochemicals, it likely enhances binding via hydrophobic interactions and electronic effects.

Biological Activity

5-Chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C10H11ClN2O3S2
  • CAS Number : 1903123-64-7
  • Molecular Weight : 292.78 g/mol

The presence of the chloro group and the oxazole moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamides against different bacterial strains, including Gram-positive and Gram-negative bacteria. The findings showed that compounds with similar structures demonstrated varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Sulfonamides

CompoundMIC (μmol/L)Target Organisms
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]...TBDStaphylococcus aureus
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin...15.62 - 31.25Methicillin-resistant S. aureus
4-Amino-N-(thiazol-2-yl)benzenesulfonamide1 - 4Mycobacterium kansasii

Anticancer Potential

Recent studies have explored the anticancer potential of thiophene derivatives. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, compounds similar to this compound have been studied for their effects on tumor growth in vitro and in vivo.

Case Study: In Vitro Evaluation

A notable case study involved the evaluation of a related compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications in thiophene derivatives could enhance their anticancer efficacy.

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This mechanism is also thought to extend to certain cancer cells, where similar metabolic pathways are exploited.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide, and how is its structure validated?

  • Answer : Synthesis typically involves coupling a thiophene-2-sulfonyl chloride derivative with a 3-(1,2-oxazol-4-yl)propylamine intermediate under mild conditions (e.g., DMF solvent, 50–60°C, 4–6 hours). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and connectivity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies characteristic sulfonamide (S=O, N-H) and oxazole (C=N) stretches . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What biological targets or mechanisms are associated with this compound?

  • Answer : The compound acts as a γ-secretase inhibitor (GSI), targeting amyloid precursor protein (APP) processing in Alzheimer’s disease research. It reduces amyloid-β peptide production by binding to the enzyme’s active site, as demonstrated in Tg2576 mouse models . The sulfonamide group enhances binding affinity via hydrogen bonding with catalytic residues, while the oxazole moiety contributes to lipophilicity and blood-brain barrier penetration .

Q. How do structural features like the sulfonamide and oxazole groups influence its pharmacological properties?

  • Answer : The sulfonamide (-SO₂NH-) group provides hydrogen-bonding capability critical for target engagement (e.g., γ-secretase), and its acidity (pKa ~10) enhances solubility in physiological buffers. The 1,2-oxazole ring improves metabolic stability by resisting oxidative degradation. The propyl linker balances flexibility and rigidity, optimizing binding pocket accommodation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assays?

  • Answer : Discrepancies (e.g., varying IC₅₀ values in enzymatic vs. cell-based assays) may arise from differences in assay conditions (e.g., pH, co-solvents) or cellular uptake efficiency. Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) to measure direct binding kinetics.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. What computational strategies are recommended for modeling interactions between this compound and γ-secretase?

  • Answer : Use molecular docking (e.g., AutoDock Vina) with cryo-EM-derived γ-secretase structures (PDB: 6IYC) to predict binding poses. Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100+ ns can assess stability of ligand-protein interactions. Quantum mechanics/molecular mechanics (QM/MM) is advised to model electronic effects of the chloro-thiophene substituent on binding energy .

Q. How can synthetic protocols be optimized to improve yield and reduce byproducts?

  • Answer : Implement Design of Experiments (DoE) to optimize reaction parameters:

  • Temperature : 55°C reduces side reactions (e.g., oxazole ring decomposition).
  • Solvent : Switch from DMF to acetone for better sulfonamide intermediate solubility.
  • Catalyst : Add 1 mol% DMAP to accelerate coupling efficiency.
  • Monitor intermediates via thin-layer chromatography (TLC) and isolate via flash chromatography (hexane:EtOAc = 3:1) .

Q. What role do hydrogen-bonding patterns play in its crystallographic stability?

  • Answer : X-ray crystallography (using SHELXL or ORTEP-3 ) reveals intermolecular N-H···O=S and C-H···O=S hydrogen bonds, stabilizing the crystal lattice. Graph set analysis (e.g., Etter’s rules ) classifies these as D₁¹ (discrete) and C₂² (chain) motifs. Thermal stability (TGA/DSC) correlates with these interactions, with decomposition onset at ~220°C .

Methodological Notes

  • Crystallography : Use SHELX for refinement and WinGX for data processing .
  • Biological Assays : Include negative controls (e.g., DMSO vehicle) and validate γ-secretase inhibition via Western blot for amyloid-β40/42 .
  • Data Reproducibility : Report NMR shifts (δ in ppm) relative to TMS and HRMS m/z values with <5 ppm error .

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